
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid” is a chemical compound with the molecular formula C10H10O3 . It is related to the class of compounds known as indanes, which are bicyclic compounds that contain a cyclopentane fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered cyclopentane ring fused to a benzene ring, with a carboxylic acid (-COOH) and a hydroxyl (-OH) group attached .Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), which are structurally related to 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid, have been extensively studied for their antioxidant properties. The presence of an unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) significantly contributes to their antioxidant activity. Modifications in the aromatic ring and carboxylic function, such as esterification and amidation, affect their activity. These insights can guide the optimization of molecules for better management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Bioactive Compounds of Plants
Research on natural carboxylic acids, including those structurally related to this compound, has revealed their diverse bioactivities, such as antioxidant, antimicrobial, and cytotoxic effects. The structure of these compounds, including the number of hydroxyl groups and the presence of conjugated bonds, plays a crucial role in their bioactivity. This information is valuable for understanding the potential therapeutic applications of these compounds (Godlewska-Żyłkiewicz et al., 2020).
Cellular Signaling and Differentiation
4-Hydroxy-2,3-nonenal (HNE) and related hydroxyalkenals, which are oxidative products of polyunsaturated fatty acids, can serve as signaling molecules affecting cellular events such as chemotaxis, gene expression, and differentiation. These findings highlight the dual role of such compounds as both potentially damaging byproducts of oxidative stress and as signaling molecules in biological processes (Dianzani et al., 1999).
Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids, including analogs of this compound, are key ingredients in cosmetic and therapeutic formulations for their beneficial effects on the skin, such as treating photoaging, acne, and pigmentation disorders. Their mechanism of action includes exfoliating, moisturizing, and improving skin texture and appearance. This underscores the importance of these compounds in dermatological applications (Kornhauser et al., 2010).
Chemical Synthesis and Biological Activity
The synthesis and functionalization of compounds related to this compound have been explored for a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. These studies offer insights into how structural modifications can enhance the therapeutic potential of such molecules, providing a pathway for the development of new drugs and treatments (Turek et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to downstream effects.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7,11H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUJNJZNTYJUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440298 |
Source


|
| Record name | 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169032-03-5 |
Source


|
| Record name | 2,3-Dihydro-4-hydroxy-1H-indene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169032-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


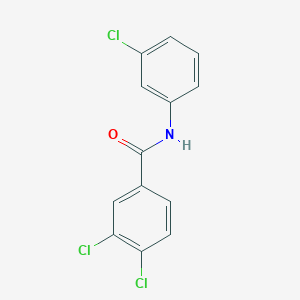

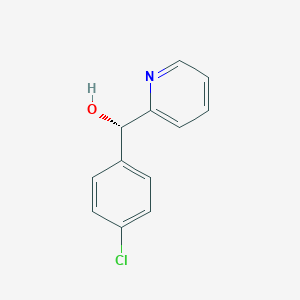


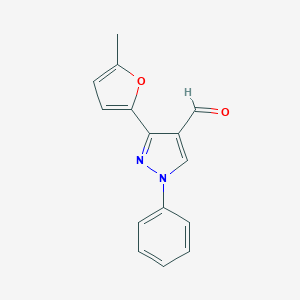
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
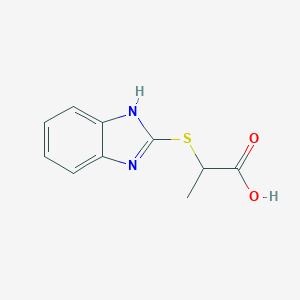


![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
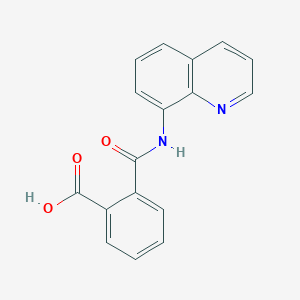
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)